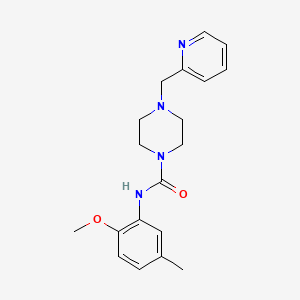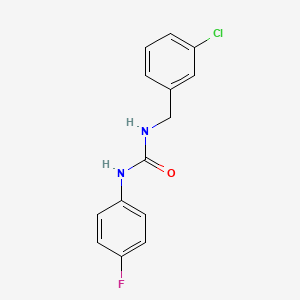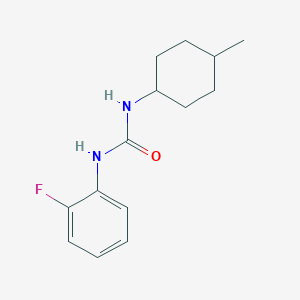![molecular formula C21H18ClN3S B4285292 3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4285292.png)
3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole
Übersicht
Beschreibung
3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the family of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antifungal, antibacterial, and antitumor activities. The compound has been shown to inhibit the growth of various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been found to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. In addition, it has been found to have a moderate toxicity profile, with a low risk of adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole is its broad-spectrum activity against various microorganisms. It has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole. One potential area of research is the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the compound's potential applications in agriculture, particularly as a fungicide or bactericide. Additionally, the compound's potential as a scaffold for the development of new drug candidates could be explored further. Finally, the compound's mechanism of action could be further elucidated through in-depth biochemical and biophysical studies.
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-25-20(13-15-9-11-18(22)12-10-15)23-24-21(25)26-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWAXQAFBSEQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)


![3-[(3-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285260.png)
![3-[(3-bromobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285261.png)
![3-[(3-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4285278.png)
![3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285284.png)
![3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285287.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
![3-(4-isobutoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4285300.png)
![3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4285304.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)